molecular formula C17H16O3 B14117939 4-(4-Styrylmethoxy)-3-methoxybenzaldehyde

4-(4-Styrylmethoxy)-3-methoxybenzaldehyde

Cat. No.: B14117939
M. Wt: 268.31 g/mol
InChI Key: BDCOREUYDASSPJ-UHFFFAOYSA-N
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Description

4-(4-Styrylmethoxy)-3-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a styryl group (a vinyl group attached to a phenyl ring) and two methoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Styrylmethoxy)-3-methoxybenzaldehyde typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with styrene derivatives under basic conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Styrylmethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(4-Styrylmethoxy)-3-methoxybenzoic acid.

    Reduction: 4-(4-Styrylmethoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Styrylmethoxy)-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Styrylmethoxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The styryl group can facilitate interactions with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Styrylmethoxy)-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

4-[(4-ethenylphenyl)methoxy]-3-methoxybenzaldehyde

InChI

InChI=1S/C17H16O3/c1-3-13-4-6-14(7-5-13)12-20-16-9-8-15(11-18)10-17(16)19-2/h3-11H,1,12H2,2H3

InChI Key

BDCOREUYDASSPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C=C

Origin of Product

United States

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